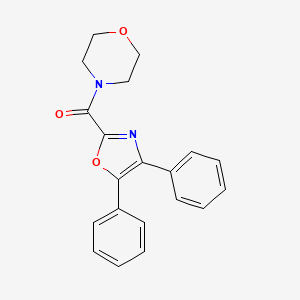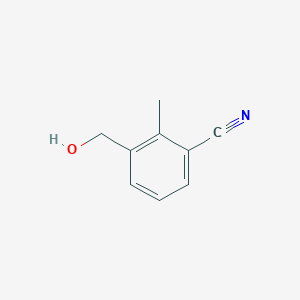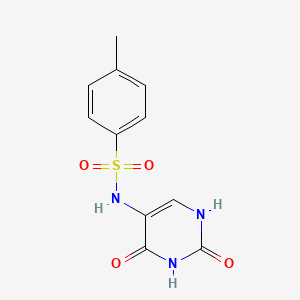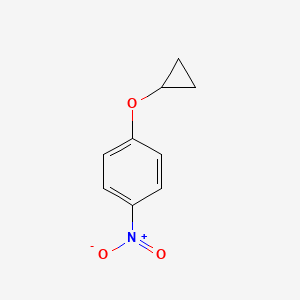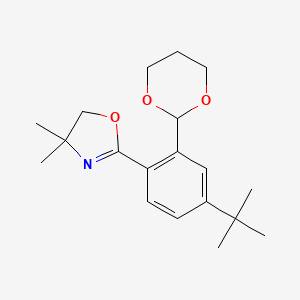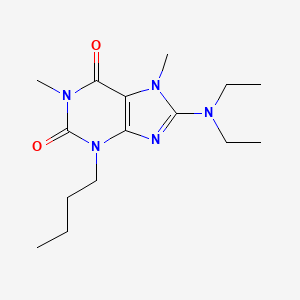
3-Butyl-8-(diethylamino)-1,7-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-8-(diethylamino)-1,7-dimethylpurine-2,6-dione is a synthetic organic compound belonging to the class of xanthines Xanthines are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-8-(diethylamino)-1,7-dimethylpurine-2,6-dione typically involves the alkylation of a xanthine derivative. One common method includes the reaction of 1,7-dimethylxanthine with butyl bromide and diethylamine under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process, making it more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-8-(diethylamino)-1,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum trioxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced xanthine derivatives.
Substitution: Formation of various substituted xanthine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Butyl-8-(diethylamino)-1,7-dimethylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory and cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 3-Butyl-8-(diethylamino)-1,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as adenosine receptors and phosphodiesterases. By inhibiting these enzymes, the compound can modulate various physiological processes, including smooth muscle relaxation and anti-inflammatory effects. The pathways involved include the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a crucial role in cellular responses.
Comparison with Similar Compounds
Similar Compounds
Theophylline: A xanthine derivative used as a bronchodilator.
Caffeine: A well-known stimulant that also belongs to the xanthine class.
Aminophylline: A compound similar to theophylline, used in the treatment of respiratory diseases.
Uniqueness
3-Butyl-8-(diethylamino)-1,7-dimethylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike theophylline and caffeine, this compound has a butyl group and a diethylamino group, which can influence its interaction with biological targets and its overall efficacy in therapeutic applications.
Properties
CAS No. |
7499-92-5 |
|---|---|
Molecular Formula |
C15H25N5O2 |
Molecular Weight |
307.39 g/mol |
IUPAC Name |
3-butyl-8-(diethylamino)-1,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C15H25N5O2/c1-6-9-10-20-12-11(13(21)18(5)15(20)22)17(4)14(16-12)19(7-2)8-3/h6-10H2,1-5H3 |
InChI Key |
FWLDPPPWACJMTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(CC)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


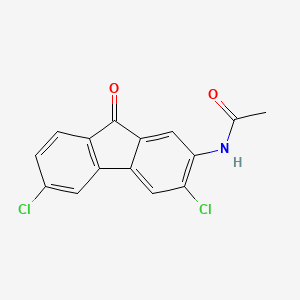


![(2S)-2-[(3aR,5S,6aR)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]oxirane](/img/structure/B13987924.png)
![3-[3-(2-Carboxyethoxy)propoxy]propanoic acid](/img/structure/B13987935.png)
![n-[6-(Methylsulfonyl)-9-oxo-9h-fluoren-2-yl]acetamide](/img/structure/B13987942.png)

